Difluoromethyl 3-methylphenyl sulphone
Overview
Description
Difluoromethyl 3-methylphenyl sulphone: is an organofluorine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a 3-methylphenyl sulphone structure. The unique properties of fluorine atoms, such as high electronegativity and the ability to form strong bonds, contribute to the compound’s stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of sodium thiophenoxide with chlorodifluoromethane, followed by oxidation . This process can be carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of difluoromethyl 3-methylphenyl sulphone may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Difluoromethyl 3-methylphenyl sulphone undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group acts as a nucleophile.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Cross-Coupling: Catalysts such as palladium or nickel complexes are often utilized.
Major Products:
Alkylated Difluoromethyl Sulfones: Formed through nucleophilic substitution.
Oxidized Derivatives: Produced via oxidation reactions.
Coupled Products: Resulting from cross-coupling reactions.
Scientific Research Applications
Difluoromethyl 3-methylphenyl sulphone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of difluoromethyl 3-methylphenyl sulphone involves its ability to act as a difluoromethylating agent. The difluoromethyl group can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions . This interaction can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
- Difluoromethyl phenyl sulfone
- Difluoroiodomethyl phenyl sulfone
- Fluoromethyl phenyl sulfone
Comparison: Difluoromethyl 3-methylphenyl sulphone is unique due to the presence of the 3-methyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to difluoromethyl phenyl sulfone, the 3-methyl derivative may exhibit different steric and electronic properties, making it suitable for specific applications .
Biological Activity
Difluoromethyl 3-methylphenyl sulphone is a compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and the results of various case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by the presence of a difluoromethyl group attached to a phenyl sulfone moiety. The difluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development. The synthesis typically involves the use of difluoromethylation reagents such as [(phenylsulfonyl)difluoromethyl]Trimethylsilane (TMSCF₂SO₂Ph), which facilitates the incorporation of the difluoromethyl group into organic molecules .
Biological Activity Overview
The sulfone group is known for its broad spectrum of biological activities, including antifungal, anti-inflammatory, antitumor, and antimicrobial properties. This compound, like other sulfone derivatives, exhibits these properties due to its ability to interact with various biological targets.
Antifungal Activity
Research has shown that sulfone derivatives can possess significant antifungal activity. A study on novel sulfone compounds indicated that many derivatives exhibited strong antifungal effects against plant pathogenic fungi, outperforming traditional fungicides in some cases . For example, certain compounds demonstrated EC₅₀ values in the range of 5.21 µg/mL to 21.00 µg/mL against various fungi, suggesting that this compound may also exhibit similar potency.
Compound | Fungi | EC₅₀ (µg/mL) |
---|---|---|
5d | Botrytis cinerea | 5.21 |
Fusarium oxysporum | 29.07 | |
Rhizoctonia solani | 6.43 | |
Phytophthora infestans | 14.73 |
The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways. The introduction of fluorine atoms is known to enhance the binding affinity of compounds to their targets, which may lead to improved efficacy in inhibiting enzymatic activity or disrupting cellular functions . For instance, the presence of the difluoromethyl group can increase the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of difluoromethyl-containing compounds:
- Antifungal Studies : A series of novel sulfone derivatives were synthesized and tested for antifungal activity against various strains. The results indicated that modifications in the structure could lead to enhanced antifungal properties, suggesting a structure-activity relationship (SAR) that could be explored further with this compound .
- In Vivo Studies : In vivo studies on related compounds have shown promising results in terms of reducing fungal infections in agricultural settings. The application of these compounds demonstrated significant reductions in disease severity compared to untreated controls.
- Enzyme Inhibition : Research into enzyme inhibition has revealed that sulfone derivatives can act as effective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain pathways . This suggests potential applications for this compound in therapeutic contexts.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-3-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-6-3-2-4-7(5-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCGDMHFSHKZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259595 | |
Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-16-5 | |
Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4837-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Difluoromethyl)sulfonyl]-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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